Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate
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Overview
Description
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a quinoline moiety fused with a triazole ring, imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Carbamate derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparison with Similar Compounds
Ethyl (5-oxo-1-quinolin-2-yl-2,5-dihydro-1H-1,2,4-triazol-3-yl)carbamate can be compared with other quinoline and triazole derivatives:
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline mo
Properties
CAS No. |
67176-08-3 |
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Molecular Formula |
C14H13N5O3 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl N-(5-oxo-1-quinolin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-14(21)17-12-16-13(20)19(18-12)11-8-7-9-5-3-4-6-10(9)15-11/h3-8H,2H2,1H3,(H2,16,17,18,20,21) |
InChI Key |
BJDBLXKSFKVUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN(C(=O)N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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